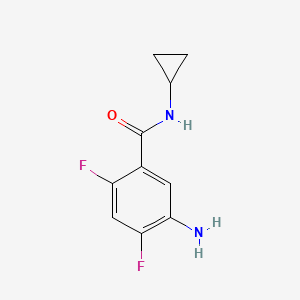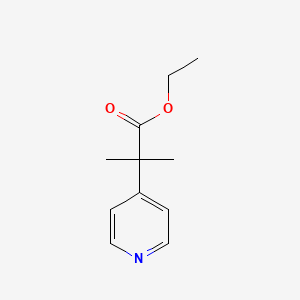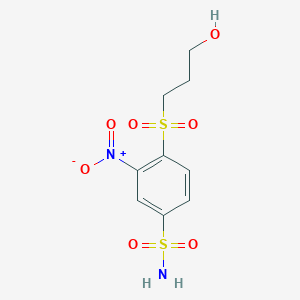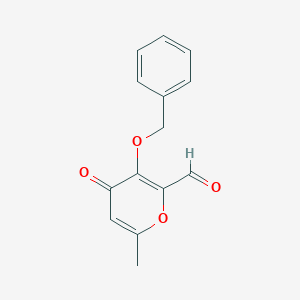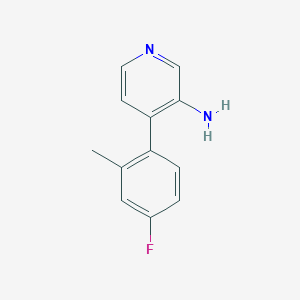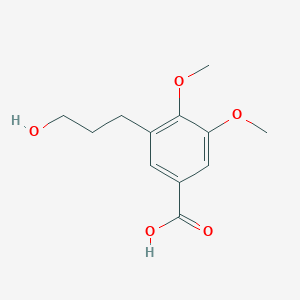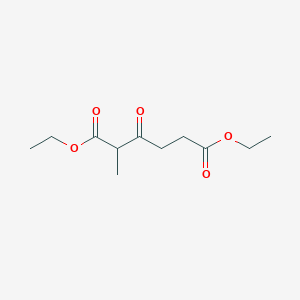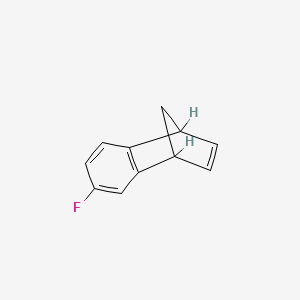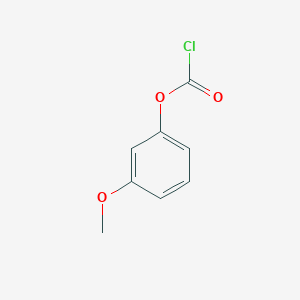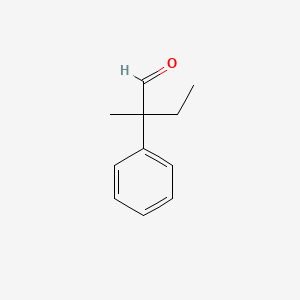![molecular formula C13H18BrNO2 B8737843 Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- CAS No. 61270-22-2](/img/structure/B8737843.png)
Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- is a chemical compound with the molecular formula C13H18BrNO2 It is known for its unique structure, which includes a bromopentyl group attached to a phenyl ring via an ether linkage, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- involves its interaction with specific molecular targets. The bromopentyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The phenyl ring and acetamide group may also contribute to its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- can be compared with other similar compounds such as:
N-{4-[(5-Chloropentyl)oxy]phenyl}acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
N-{4-[(5-Iodopentyl)oxy]phenyl}acetamide: Contains an iodine atom, which may result in different pharmacokinetic properties.
N-{4-[(5-Fluoropentyl)oxy]phenyl}acetamide: Fluorine substitution can affect the compound’s stability and interaction with biological targets.
The uniqueness of Acetamide, N-[4-[(5-bromopentyl)oxy]phenyl]- lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61270-22-2 |
|---|---|
Formule moléculaire |
C13H18BrNO2 |
Poids moléculaire |
300.19 g/mol |
Nom IUPAC |
N-[4-(5-bromopentoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H18BrNO2/c1-11(16)15-12-5-7-13(8-6-12)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) |
Clé InChI |
OPPOAUGDOQBYLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCCCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
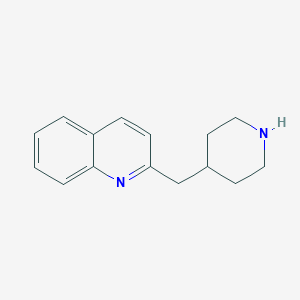
![4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8737769.png)
